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molecular formula C10H14N2O3 B8700562 Ethanamine, N-ethyl-2-(4-nitrophenoxy)- CAS No. 60814-18-8

Ethanamine, N-ethyl-2-(4-nitrophenoxy)-

Cat. No. B8700562
M. Wt: 210.23 g/mol
InChI Key: IEYBACXIUZOUCN-UHFFFAOYSA-N
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Patent
US06818663B2

Procedure details

2-(Ethylamino)-ethanol (2.5 g, 24.2 mmol) (Aldrich) was added to a cooled (−5° C.) mixture of sodium hydride (50%, 580 mg, 24.2 mmol) in dimethyl-formamide (100 mL) and stirred for 10 minutes at 0° C., 30 minutes at room temperature, then 30 minutes at 45° C. After cooling to −1° C., 1-fluoro-4-nitrobenzene (4.1 g, 29 mmol) (Aldrich) was added and the mixture was stirred 20 minutes at −100° C. and for 90 minutes at room temperature. The resulting mixture was adjusted to pH 2 with 6N hydrochloric acid and the mixture extracted with ether (4×50 mL). The aqueous layer was adjusted to pH 9 with 3N sodium hydroxide and extracted with ethyl acetate (5×50 mL), dried (Na2SO4), concentrated in vacuo, and dried under high vacuum at 40° C. to give 2.2 g (41%) ethyl-[2-(4-nitro-phenoxy)-ethyl]-amine.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH2:5][OH:6])[CH3:2].[H-].[Na+].F[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=1.Cl>CN(C)C=O>[CH2:1]([NH:3][CH2:4][CH2:5][O:6][C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)NCCO
Step Two
Name
Quantity
580 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
4.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes at 0° C., 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a cooled
CUSTOM
Type
CUSTOM
Details
30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at 45° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to −1° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred 20 minutes at −100° C. and for 90 minutes at room temperature
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ether (4×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (5×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)NCCOC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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